4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a nitrophenoxy group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Etherification: The reaction of 4-nitrophenol with chloromethyl methyl ether to form 4-nitrophenoxy methyl ether.
Pyrazole Formation: The reaction of the ether with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group results in alcohol derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-((4-nitrophenoxy)methyl)benzene: Similar structure but lacks the pyrazole ring.
4-Chloro-1-methoxy-2-(4-nitrophenoxy)benzene: Similar structure but contains a methoxy group instead of a carboxylic acid group.
Uniqueness
4-Chloro-1-((4-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8ClN3O5 |
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Molecular Weight |
297.65 g/mol |
IUPAC Name |
4-chloro-1-[(4-nitrophenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O5/c12-9-5-14(13-10(9)11(16)17)6-20-8-3-1-7(2-4-8)15(18)19/h1-5H,6H2,(H,16,17) |
InChI Key |
YKDDZLMVKXDBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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